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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)ethanamine

Cat. No.: B181158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Nitrophenethylamine hydrochloride, registered under CAS number 29968-78-3, is a

significant chemical intermediate in the fields of organic synthesis and pharmaceutical

development. Its bifunctional nature, possessing both a primary amine and a nitro aromatic

group, makes it a versatile building block for the synthesis of a wide range of more complex

molecules. This technical guide provides a comprehensive overview of its chemical and

physical properties, detailed synthesis protocols, and its applications in synthetic chemistry.

Chemical and Physical Properties
4-Nitrophenethylamine hydrochloride is typically a yellow to brown crystalline powder.[1] Its

hydrochloride form enhances its stability and solubility, particularly in polar solvents, which is

advantageous for laboratory use and in various reaction conditions.[2]

Table 1: Physical and Chemical Properties of 4-Nitrophenethylamine Hydrochloride
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Property Value Reference

CAS Number 29968-78-3 [3]

Molecular Formula C₈H₁₀N₂O₂·HCl [3]

Molecular Weight 202.64 g/mol [3][4]

Appearance
Yellow to brown crystalline

powder and chunks
[1]

Melting Point 200 °C (decomposes) [4]

Solubility Soluble in methanol [1]

Stability Hygroscopic

Synthesis of 4-Nitrophenethylamine Hydrochloride
Several synthetic routes to 4-Nitrophenethylamine hydrochloride have been reported, offering

flexibility based on available starting materials and desired scale. The most common methods

involve the nitration of a phenethylamine precursor or the decarboxylation of 4-

nitrophenylalanine.

Synthesis via Nitration of Phenylethylamine
A prevalent method for synthesizing 4-Nitrophenethylamine hydrochloride is the direct nitration

of phenylethylamine. This electrophilic aromatic substitution reaction primarily yields the para-

substituted product due to the ortho,para-directing nature of the ethylamine group.

This protocol is adapted from a patented method for the preparation of 4-nitrophenethylamine

hydrochloride.[5]

Materials:

Phenylethylamine

Concentrated Nitric Acid

Concentrated Sulfuric Acid
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Sodium Hydroxide (NaOH)

Diethyl ether

Hydrochloric Acid (1M)

Water

Procedure:

Prepare a nitrating mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid

(65 mL) and cool it to 0°C.[5]

Slowly add phenylethylamine (20g) to the cooled nitrating mixture while maintaining the

temperature at 0°C.[5]

Stir the reaction mixture at 0°C until the phenylethylamine has completely reacted, as

monitored by an appropriate technique (e.g., TLC).[5]

Allow the reaction mixture to warm to room temperature and then pour it into 1.5 L of water.

[5]

Adjust the pH of the aqueous solution to 10 using NaOH.[5]

Extract the basic aqueous solution with diethyl ether.[5]

Extract the combined ether phases with 1M hydrochloric acid.[5]

The aqueous acidic phase is then concentrated under reduced pressure to yield a yellow

solid.[5]

Recrystallize the crude solid to obtain a light yellow solid of 4-nitrophenethylamine

hydrochloride (yield: 26g).[5]

Logical Workflow for the Nitration of Phenylethylamine
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Figure 1. Logical workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via

nitration.

Synthesis via Decarboxylation of 4-Nitrophenylalanine
An alternative and efficient synthesis route involves the decarboxylation of L-4-

nitrophenylalanine. This method avoids the handling of highly corrosive nitrating mixtures in the

final steps.

This protocol is based on a reported convenient synthesis of 4-nitrophenethylamine

hydrochloride.[6]

Materials:

L-4-Nitrophenylalanine monohydrate

Diphenylether

Methyl ethyl ketone (MEK)

Diethyl ether

Dry HCl gas

Ethyl acetate (EtOAc)

Procedure:

Prepare L-4-nitrophenylalanine by nitration of L-phenylalanine and recrystallize the crude

product from water (yield 47%).[6]

Remove water from the L-4-nitrophenylalanine monohydrate (5.0 g, 23.81 mM) using a

Dean-Stark apparatus with benzene as the solvent.[6]

To a suspension of the dried 4-nitrophenylalanine in 50 mL of diphenylether, add a catalytic

amount of methyl ethyl ketone (0.17 g, 2.37 mM).[6]

Heat the mixture at 220°C for 3 hours, resulting in a clear dark red solution.[6]
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Dilute the solution with 50 mL of diethyl ether and cool it in an ice bath.[6]

Bubble dry HCl gas through the solution to precipitate a dark red solid.[6]

Filter the precipitate and stir the residue in ethyl acetate.[6]

Filter the solid to obtain 4-nitrophenethylamine hydrochloride as a brown solid (yield: 3.75 g,

78%).[6]

Experimental Workflow for the Decarboxylation of 4-Nitrophenylalanine
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Figure 2. Experimental workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via

decarboxylation.

Applications in Organic Synthesis
4-Nitrophenethylamine hydrochloride is a valuable intermediate for the synthesis of various

organic compounds, particularly in the pharmaceutical industry.[6] Its utility stems from the

reactivity of both the amino and nitro functional groups.[2]

Synthesis of N-(4-nitrophenethyl)formamide
The primary amine of 4-nitrophenethylamine hydrochloride can be readily formylated to

produce N-(4-nitrophenethyl)formamide, an intermediate used in the synthesis of artificial

antigens for immunoassay development.[7]

This protocol is adapted from a reported synthesis and crystal structure analysis of the title

compound.[7]

Materials:

4-Nitrophenethylamine hydrochloride

Sodium formate

Formic acid (88%)

Toluene

Dichloromethane

Hydrochloric acid

Anhydrous sodium sulfate

Procedure:

A mixture of 4-nitrophenethylamine hydrochloride (4.08 g, 0.02 mol), sodium formate (2.08 g,

0.02 mol), and 88% formic acid (20 ml) is heated to reflux. The reaction is monitored by TLC.
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[7]

After the reaction is complete, 50 ml of toluene is added, and the solution is evaporated

under reduced pressure.[7]

The dry residue is dissolved in dichloromethane, and the extract is filtered to remove sodium

chloride.[7]

The resulting solution is washed with hydrochloric acid followed by water and then dried over

anhydrous sodium sulfate.[7]

The solvent is evaporated under reduced pressure to yield the crude product.[7]

The crude product is recrystallized from dichloromethane to obtain a light yellow crystalline

powder of N-(4-nitrophenethyl)formamide.[7]

Synthesis of ortho-metalated Palladacycles
4-Nitrophenethylamine hydrochloride has been utilized in the synthesis of ortho-metalated

primary phenethylamine complexes containing six-membered palladacycles.[4] These

organometallic compounds are of interest in catalysis and materials science.

Biological Activity
While 4-Nitrophenethylamine itself may exhibit biological activity, its primary role in drug

development is as a key intermediate for the synthesis of pharmacologically active molecules.

[8] For instance, it is a crucial starting material for the synthesis of Mirabegron, a β3-adrenergic

agonist used to treat overactive bladder, and Dofetilide, an antiarrhythmic agent.[9] The nitro

group is often a precursor to an amino group, which is a common pharmacophore in many drug

molecules.

Conclusion
4-Nitrophenethylamine hydrochloride (CAS 29968-78-3) is a commercially important and

synthetically versatile intermediate. The availability of multiple, efficient synthesis routes allows

for its production to meet the demands of the pharmaceutical and chemical industries. Its utility

as a precursor to a variety of bioactive molecules underscores its significance in modern drug
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discovery and development. The experimental protocols provided herein offer a practical guide

for its preparation and further functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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